Clindamycin 2,3-Dipalmitate
CAS No.:
Cat. No.: VC0205448
Molecular Formula: C₅₀H₉₃ClN₂O₇S
Molecular Weight: 901.8
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₅₀H₉₃ClN₂O₇S |
|---|---|
| Molecular Weight | 901.8 |
Introduction
Chemical Structure and Properties
Clindamycin 2,3-Dipalmitate is a chemical derivative of clindamycin, a semisynthetic antibiotic produced through 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin. Understanding the physical and chemical characteristics of this compound is essential for appreciating its potential applications and behavior in biological systems.
Molecular Identity
Clindamycin 2,3-Dipalmitate is characterized by the following fundamental properties:
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Chemical Name: Methyl 7-chloro-6,7,8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-alpha-D-galacto-octopyranoside 2,3-dipalmitate
The compound is available as a reference standard from the United States Pharmacopeia (USP) with catalog number 1135892. The current lot information identifies it as F13000, and it is typically supplied in vial containers .
Structural Characteristics
The core structure of Clindamycin 2,3-Dipalmitate consists of the basic clindamycin molecule with two palmitic acid chains (16-carbon fatty acids) esterified specifically at positions 2 and 3 of the sugar moiety. This esterification significantly modifies the physicochemical profile of the compound, particularly enhancing its lipophilicity compared to unmodified clindamycin.
The complete structural formula can be represented using the SMILES notation:
CCCCCCCCCCCCCCCC(=O)O[C@H]1C@HO
The InChIKey for the compound is HPMBDJNVAAGAKM-UWYFMMCGSA-N, which provides a unique identifier for the specific stereochemistry and structural arrangement of the molecule .
Pharmacological Properties
The pharmacological profile of Clindamycin 2,3-Dipalmitate derives from its structural relationship to clindamycin while being modified by the presence of the palmitate groups. This section examines the anticipated pharmacological characteristics based on structural considerations and related compounds.
Mechanism of Action
Like its parent compound, Clindamycin 2,3-Dipalmitate is expected to inhibit bacterial protein synthesis after metabolic conversion to the active form. The primary mechanism involves binding to the 23S RNA of the 50S subunit of the bacterial ribosome, which prevents peptide bond formation during the translation process . This mechanism effectively halts bacterial growth and replication.
The antibacterial activity of clindamycin is primarily bacteriostatic, though it can exhibit bactericidal effects at higher concentrations or against particularly susceptible organisms . This dual nature makes clindamycin derivatives valuable in various clinical scenarios.
Comparative Analysis with Related Compounds
Clindamycin 2,3-Dipalmitate belongs to a family of clindamycin derivatives that vary in the position and number of palmitate groups. Understanding these structural relationships provides insight into the potential advantages and specialization of the 2,3-dipalmitate configuration.
Structural Variations
Several structurally related clindamycin derivatives have been developed, each with distinct palmitate esterification patterns. The table below provides a comparative analysis of these compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features |
|---|---|---|---|
| Clindamycin 2,3-Dipalmitate | C50H93ClN2O7S | 901.8 | Two palmitate esters at positions 2 and 3 |
| Clindamycin 3-Palmitate | C34H63ClN2O6S | 663.4 | Single palmitate ester at position 3 |
| Clindamycin 4-Palmitate | C34H63ClN2O6S | 663.4 | Single palmitate ester at position 4 |
| Clindamycin 2,4-Dipalmitate | C50H93ClN2O7S | 901.8 | Two palmitate esters at positions 2 and 4 |
| Clindamycin Palmitate Hydrochloride | C34H63ClN2O6S·HCl | 699.9 | Palmitate ester as hydrochloride salt used in oral solutions |
This diversity in esterification patterns demonstrates systematic exploration of structure-activity relationships within the clindamycin family .
Research Applications and Current Status
Clindamycin 2,3-Dipalmitate serves important functions in pharmaceutical research, quality control, and potentially in drug development initiatives.
Reference Standard Applications
The compound is available as a USP reference standard (catalog number 1135892) , indicating its significance in analytical chemistry and pharmaceutical quality control. Reference standards are essential for:
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Analytical method development and validation
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Quality control testing of pharmaceutical products
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Research involving structure-activity relationships
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Development and validation of bioassays and stability studies
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